molecular formula C23H22ClNO2 B11959622 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide CAS No. 853348-48-8

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide

Cat. No.: B11959622
CAS No.: 853348-48-8
M. Wt: 379.9 g/mol
InChI Key: WRGFYOXKRATEGB-FYWRMAATSA-N
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Description

The compound 3-(5-(2-chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide is an acrylamide derivative featuring a 2-chlorophenyl-substituted furan ring and a 2,6-diethylphenylamide group. The dimethylphenyl analog has a molecular formula of C₂₁H₁₈ClNO₂, with a conjugated system linking the furan and acrylamide moieties. Its SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl) highlights the (E)-configuration of the propenamide chain, critical for stereochemical interactions .

Such structural modifications are common in medicinal chemistry to optimize pharmacokinetic properties.

Properties

CAS No.

853348-48-8

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,6-diethylphenyl)prop-2-enamide

InChI

InChI=1S/C23H22ClNO2/c1-3-16-8-7-9-17(4-2)23(16)25-22(26)15-13-18-12-14-21(27-18)19-10-5-6-11-20(19)24/h5-15H,3-4H2,1-2H3,(H,25,26)/b15-13+

InChI Key

WRGFYOXKRATEGB-FYWRMAATSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and furyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents that facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Molecular Formula Biological Activity/Application Source Evidence
3-Chloro-N-phenyl-phthalimide Phthalimide core with chloro and phenyl C₁₄H₈ClNO₂ Monomer for polyimide synthesis
N-(2,6-Diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one Benzoxazinone core with diethylphenyl group C₁₈H₁₈N₂O₂ Puromycin-sensitive aminopeptidase inhibition
N-(2,6-Diethylphenyl)acetamide derivatives Acetamide backbone with diethylphenyl Varies Herbicidal or enzyme inhibitory activity
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)-2-propenamide (CID 45051046) Furyl-propenamide with dimethylphenyl C₂₁H₁₈ClNO₂ Structural analog (no reported bioactivity)

Key Comparisons

Core Structure and Substitution Patterns The target compound’s furyl-propenamide backbone distinguishes it from phthalimide-based analogs (e.g., 3-chloro-N-phenyl-phthalimide), which are rigid aromatic systems used in polymer synthesis . Unlike benzoxazinone derivatives (e.g., N-(2,6-diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one), the furan ring in the target compound may confer distinct electronic properties, affecting binding to enzymes like aminopeptidases .

Biological Activity Diethylphenyl vs. Enzyme Inhibition Potential: The diethylphenyl group is recurrent in aminopeptidase inhibitors (e.g., puromycin-sensitive aminopeptidase inhibitors), suggesting the target compound may share similar mechanistic pathways .

Synthetic Accessibility The synthesis of such compounds often involves coupling chloro-substituted aromatic systems with acrylamide precursors.

Research Findings and Limitations

  • Gaps in Data : Direct biological or pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and substituent effects.
  • Computational Predictions : Molecular descriptors (e.g., logP, polar surface area) for CID 45051046 suggest moderate bioavailability, which may extrapolate to the diethylphenyl analog .

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